molecular formula C10H12N4O3S B015570 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine CAS No. 1217684-24-6

4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine

Cat. No. B015570
M. Wt: 268.29 g/mol
InChI Key: XQMPVLRJGFJVIO-FBCQKBJTSA-N
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Description

4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine, also known as 7,8-Dihydroneopterin 3’-triphosphate, is a compound involved in several biological pathways . It is an intermediate in tetrahydrobiopterin biosynthesis and is transformed by 6-pyruvoyltetrahydropterin synthase into 6-pyruvoyl-tetrahydropterin .


Synthesis Analysis

The synthesis of this compound involves complex biochemical reactions. Ascorbic acid enhances the activity of endothelial nitric-oxide synthase (eNOS) by increasing intracellular tetrahydrobiopterin, which is a crucial cofactor for eNOS . This process involves time- and dose-dependent intracellular ascorbic acid accumulation .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are complex and involve multiple steps. It plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for various enzymes .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Hydroxy-6-mercaptopyrimidines, which are structurally related to 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine, have been synthesized through a reaction using a dithioester as the three-carbon fragment. This process, carried out in dioxane, yields products with substituted amino, methyl, or phenyl groups in position 2 (Snyers et al., 2010).

Conformational Studies

  • NMR studies have been conducted on compounds like 5,6,7,8-tetrahydrobiopterin, which have similar configurations to 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine. These studies provide insights into the solution conformation of such compounds at neutral pH (Martínez et al., 2000).

Lipid Peroxidation Studies

  • 4-Hydroxy-2-nonenal (HNE), a lipid peroxidation product, is closely related to the compound of interest. It's known for its reactivity and cytotoxicity, and is a focus of studies related to inflammatory conditions like atherosclerosis (Spickett, 2013).

Synthesis of Biologically Active Compounds

  • Research has also explored the synthesis of new compounds using 4-hydroxythiophenol, which could be relevant to understanding the chemical behavior of 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine. These synthesized compounds show promising antibacterial and antifungal activity (Karabasanagouda et al., 2009).

Application in Coordination Polymers

  • The self-assembly of related compounds with metal salts under hydrothermal conditions has been studied to create novel coordination polymers. These studies provide a framework for understanding the potential applications of 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine in materials science (Gao et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound are not well-documented in the available sources. Therefore, it is recommended to handle it with care and use appropriate personal protective equipment .

properties

IUPAC Name

6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-4(15)7(16)5-3-11-8-6(12-5)9(17)14-10(13-8)18-2/h3-4,7,15-16H,1-2H3,(H,11,13,14,17)/t4-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMPVLRJGFJVIO-FBCQKBJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)SC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)SC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine
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4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine
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Citations

For This Compound
2
Citations
S Makoto, Y Tokio, S Takashi, M Sadao, N Toshiharu - Clinica chimica acta, 1984 - Elsevier
A polarization fluoroimmunoassay has been developed for the routine determination of biopterin and neopterin levels in human urine. The method employs fluorescein-labeled …
M Sawada, T Yamaguchi, T Sugimoto… - Immunoassay …, 1985 - Walter de Gruyter Berlin
Number of citations: 1

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